JWH 073 N-butanoic acid metabolite-d5

Description

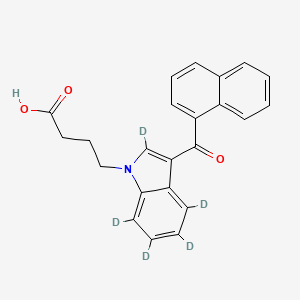

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRYKVLRMJAKGU-SSSCKAOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016342 | |

| Record name | JWH-073 (Indole-d5) Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320363-50-5 | |

| Record name | JWH-073 (Indole-d5) Butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Reference Standards

Synthetic Routes for JWH-073 N-butanoic acid Metabolite

The creation of the JWH-073 N-butanoic acid metabolite as a reference standard involves a multi-step chemical synthesis that mimics the metabolic pathway of the parent JWH-073 compound.

Precursor Compounds and Proposed Reaction Mechanisms

The synthesis of JWH-073 N-butanoic acid metabolite logically begins with a precursor that possesses the core structure of JWH-073, which is (1H-indol-3-yl)(naphthalen-1-yl)methanone. This intermediate is typically formed through a Friedel-Crafts acylation of indole (B1671886) with 1-naphthoyl chloride. nih.gov

The subsequent and crucial step is the introduction of the butanoic acid side chain at the nitrogen of the indole ring. A plausible and widely utilized method for this transformation is N-alkylation. nih.govclemson.edugoogle.com This reaction would involve treating the (1H-indol-3-yl)(naphthalen-1-yl)methanone with a suitable four-carbon electrophile that already contains a protected carboxylic acid function. A common choice for such a reagent is an ethyl or methyl ester of 4-halobutanoic acid, for instance, ethyl 4-bromobutanoate.

The reaction mechanism proceeds via the deprotonation of the indole nitrogen with a base, such as potassium hydroxide (B78521) or sodium hydride, to form an indolide anion. This nucleophilic anion then attacks the electrophilic carbon of the ethyl 4-bromobutanoate, displacing the bromide and forming a new carbon-nitrogen bond. This results in the formation of ethyl 4-(3-(1-naphthoyl)-1H-indol-1-yl)butanoate.

The final step in the synthesis is the hydrolysis of the ester group to yield the desired carboxylic acid. faa.govnih.govmdpi.com This is typically achieved through either acidic or basic hydrolysis. Basic hydrolysis, or saponification, using a base like sodium hydroxide, is often preferred as it is generally an irreversible reaction, driving the equilibrium towards the product. nih.gov The reaction mixture is heated under reflux, and upon completion, acidification of the reaction mixture protonates the carboxylate salt to yield the final product, JWH-073 N-butanoic acid metabolite.

Isolation and Purification Techniques for the Synthetic Metabolite

Following the synthesis, the JWH-073 N-butanoic acid metabolite must be isolated from the reaction mixture and purified to a high degree to be suitable as a reference standard. Common purification techniques for synthetic cannabinoids and their metabolites include column chromatography and recrystallization. psu.edu

Column chromatography is a highly effective method for separating the target compound from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase, a solvent system of appropriate polarity, is crucial for achieving good separation. For compounds like the JWH-073 N-butanoic acid metabolite, a gradient elution with a mixture of a nonpolar solvent (e.g., heptane (B126788) or hexane) and a more polar solvent (e.g., ethyl acetate) is often employed.

Recrystallization is another powerful purification technique that relies on the differences in solubility of the compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent in which it is highly soluble, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent.

Isotopic Labeling Approaches: Synthesis of JWH-073 N-butanoic acid metabolite-d5

Isotopically labeled internal standards are indispensable for quantitative analysis by mass spectrometry, as they can correct for variations in sample preparation and instrument response. The synthesis of JWH-073 N-butanoic acid metabolite-d5 involves the strategic incorporation of five deuterium (B1214612) atoms.

Deuteration Strategies and Positional Specificity of Isotopic Substitution

The commercially available JWH-073 N-butanoic acid metabolite-d5 is specified to have deuterium atoms at the 2, 4, 5, 6, and 7 positions of the indole ring. caymanchem.com This specific labeling pattern can be achieved through hydrogen-deuterium (H-D) exchange reactions on the indole nucleus.

One common strategy for deuterating indoles involves acid-catalyzed H-D exchange. The indole-containing precursor can be heated in the presence of a deuterated acid, such as deuterated acetic acid (CH3COOD) or deuterated sulfuric acid (D2SO4), in a deuterated solvent like D2O or deuterated methanol (B129727) (CD3OD). The acidic conditions facilitate the electrophilic substitution of hydrogen atoms on the aromatic indole ring with deuterium atoms from the solvent.

Alternatively, metal-catalyzed H-D exchange reactions offer another route to deuteration. Catalysts such as palladium on carbon (Pd/C) or other transition metal complexes can facilitate the exchange of hydrogen for deuterium on the aromatic ring under a deuterium gas atmosphere or with a deuterium source.

The synthesis of the d5-labeled metabolite would likely involve performing this deuteration step on the (1H-indol-3-yl)(naphthalen-1-yl)methanone precursor before the N-alkylation and hydrolysis steps. This ensures the stable incorporation of the deuterium atoms into the core structure of the molecule.

Analytical Advantages of Deuterated Analogues in Quantitative Assays

The use of JWH-073 N-butanoic acid metabolite-d5 as an internal standard in quantitative assays, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers significant advantages. nih.govoup.comoup.com

Because the deuterated analog is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, it has a higher mass-to-charge ratio (m/z) due to the presence of the five deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of the deuterated internal standard to the sample before extraction and analysis, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte, providing a more accurate and precise measurement by correcting for matrix effects and variations in recovery.

Analytical Characterization of Synthesized Reference Materials

To confirm the identity, purity, and structure of the synthesized JWH-073 N-butanoic acid metabolite and its d5 analog, a suite of analytical techniques is employed. caymanchem.comnih.gov

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound. A sharp, symmetrical peak at a specific retention time indicates a high degree of purity.

Mass Spectrometry (MS) provides information about the molecular weight of the compound. For JWH-073 N-butanoic acid metabolite, the expected protonated molecule [M+H]+ would be observed at an m/z of approximately 358.1. caymanchem.com For the d5 analog, this would shift to approximately 363.1. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the resulting fragmentation pattern.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of JWH-073 N-butanoic acid metabolite would be expected to show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the ketone (C=O stretching) functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and connectivity of the atoms in the molecule. Both ¹H NMR and ¹³C NMR would be used to confirm the structure of the synthesized compound. For the deuterated analog, ¹H NMR would show the absence of signals at the positions where deuterium has been substituted, and ²H (deuterium) NMR could be used to confirm the presence and location of the deuterium atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy can provide information about the electronic structure of the molecule. JWH-073 N-butanoic acid metabolite exhibits characteristic maximum absorbance wavelengths (λmax) at approximately 219 nm, 247 nm, and 315 nm. caymanchem.com

Below are tables summarizing the key properties of the synthesized compounds.

Table 1: Chemical Properties of JWH-073 N-butanoic acid metabolite

| Property | Value |

|---|---|

| Formal Name | 3-(1-naphthalenylcarbonyl)-1H-indole-1-butanoic acid |

| CAS Number | 1307803-52-6 |

| Molecular Formula | C₂₃H₁₉NO₃ |

| Formula Weight | 357.4 g/mol |

| Purity | ≥98% |

Table 2: Chemical Properties of JWH-073 N-butanoic acid metabolite-d5

| Property | Value |

|---|---|

| Formal Name | 4-(3-(1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid |

| CAS Number | Not publicly available |

| Molecular Formula | C₂₃H₁₄D₅NO₃ |

| Formula Weight | 362.4 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₅) |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| JWH-073 |

| JWH-073 N-butanoic acid metabolite |

| JWH-073 N-butanoic acid metabolite-d5 |

| (1H-indol-3-yl)(naphthalen-1-yl)methanone |

| 1-naphthoyl chloride |

| Ethyl 4-bromobutanoate |

Development and Certification of JWH-073 N-butanoic acid metabolite and JWH-073 N-butanoic acid metabolite-d5 as Research Reference Standards

The transition from a synthesized chemical to a Certified Reference Material (CRM) is a critical step that underpins the reliability of forensic and clinical testing worldwide. The development of reference standards for JWH-073 metabolites is a prime example of the necessary collaboration between forensic laboratories and specialized manufacturers.

In 2011, NMS Labs, in partnership with Cerilliant Corporation, announced the successful identification and synthesis of the major metabolites of JWH-073. cerilliant.com This collaboration was driven by the urgent need within the drug testing community for reliable methods to detect the use of JWH-073, especially since the parent compound is often absent in urine samples, making metabolite detection essential. thermofisher.comcerilliant.com

This partnership resulted in the commercial availability of JWH-073 N-butanoic acid metabolite and its deuterated analog as certified reference materials. cerilliant.comcerilliant.com Companies such as Cerilliant (now a brand of MilliporeSigma/Merck), Cayman Chemical, and LGC Standards are key providers of these standards. caymanchem.comcaymanchem.comsigmaaldrich.comlgcstandards.com

These products are sold as "Certified Reference Materials" or "Analytical Reference Standards" and are accompanied by a Certificate of Analysis (CoA). caymanchem.comcaymanchem.comsigmaaldrich.com This document provides crucial information on the material's identity, purity, and concentration, which is essential for laboratory accreditation and ensuring the accuracy and legal defensibility of test results. Furthermore, to facilitate access for licensed laboratories, many of these standards are available in solution form and are classified as DEA-exempt, streamlining the procurement process. sigmaaldrich.comcerilliant.comcerilliant.com The availability of these well-characterized and certified standards has been instrumental in allowing forensic, clinical, and workplace drug testing programs to accurately detect JWH-073 use. cerilliant.com

Elucidation of Metabolic Biotransformation Pathways of Jwh 073

In Vitro Metabolic Conversion of JWH-073 to JWH-073 N-butanoic acid

In vitro studies utilizing human liver preparations have been instrumental in mapping the metabolic fate of JWH-073. These studies have successfully identified the formation of the N-butanoic acid metabolite, providing insights into the enzymatic systems responsible for this conversion.

Identification of Hepatic Microsomal and Cytosolic Enzyme Systems Involved

The biotransformation of JWH-073 into its N-butanoic acid metabolite is a multi-step process involving enzymes located in both the microsomal and cytosolic fractions of liver cells. Initial oxidative metabolism is primarily handled by microsomal enzymes, while subsequent oxidation to a carboxylic acid involves cytosolic enzymes.

In vitro incubations of JWH-073 with human liver microsomes (HLMs) have demonstrated the formation of hydroxylated intermediates. nih.gov These microsomal preparations are rich in cytochrome P450 (CYP450) enzymes, which are key players in phase I drug metabolism. nih.gov However, the conversion of an alcohol metabolite to a carboxylic acid is typically mediated by cytosolic dehydrogenases. nih.gov This suggests a cooperative effort between these two subcellular compartments to produce the final N-butanoic acid metabolite. While direct studies on JWH-073 with isolated cytosolic fractions are not extensively detailed in the reviewed literature, the established roles of cytosolic enzymes in similar metabolic pathways for other xenobiotics, including other cannabinoids, strongly support their involvement. nih.gov

Role of Cytochrome P450 Isoforms in Initial Oxidative Transformations

The initial and crucial step in the formation of the JWH-073 N-butanoic acid metabolite is the hydroxylation of the N-butyl side chain. This phase I oxidative reaction is catalyzed by various cytochrome P450 (CYP450) isoforms. In vitro studies with human liver microsomes have shown that JWH-073 is a substrate for several CYP enzymes. nih.gov The most abundant metabolites formed during these incubations are mono-hydroxylated derivatives, with oxidation occurring at the terminal (ω) or penultimate (ω-1) position of the N-alkyl chain. nih.gov The formation of the JWH-073 N-(4-hydroxybutyl) metabolite is an expected major pathway, based on the metabolism of structurally related synthetic cannabinoids like JWH-015 and JWH-018. caymanchem.comcaymanchem.com

While specific CYP isoform mapping for JWH-073 is not as extensively documented as for some other synthetic cannabinoids, studies on similar compounds like JWH-018 and JWH-019 have identified CYP2C9, CYP1A2, and CYP3A4 as major contributors to their oxidative metabolism. nih.govnih.gov It is plausible that these same isoforms are involved in the initial hydroxylation of JWH-073's N-butyl chain.

Carboxylation Mechanisms Leading to the N-butanoic acid Metabolite

Following the initial CYP450-mediated hydroxylation of the N-butyl chain to form an alcohol, a subsequent two-step oxidation process is required to yield the butanoic acid metabolite. This enzymatic cascade is thought to involve cytosolic enzymes, specifically alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govyoutube.com

The proposed pathway is as follows:

Hydroxylation: JWH-073 is first oxidized at the terminal carbon of the N-butyl chain by hepatic CYP450 enzymes to form JWH-073 N-(4-hydroxybutyl) metabolite. caymanchem.com

Oxidation to Aldehyde: The resulting primary alcohol is then oxidized by alcohol dehydrogenase (ADH) to an aldehyde intermediate.

Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to the corresponding carboxylic acid, yielding JWH-073 N-butanoic acid metabolite. caymanchem.comcerilliant.com

This proposed mechanism is based on well-established pathways for the metabolism of primary alcohols to carboxylic acids in the liver. nih.govyoutube.com The formation of the N-butanoic acid metabolite of JWH-073 is considered a secondary metabolic step. cerilliant.com

In Vivo Metabolic Profiling Studies of JWH-073 (Non-Human Biological Systems)

In vivo studies in animal models provide a more complete picture of metabolic pathways by incorporating the complex interplay of absorption, distribution, metabolism, and excretion.

Selection and Characterization of Animal Models for Metabolite Research

Mice are a commonly used animal model for studying the in vivo effects and metabolism of synthetic cannabinoids, including JWH-073. nih.govnih.govinforang.com The C57BL/6 mouse strain, for instance, has been utilized in studies investigating the disposition of JWH-073 after exposure to smoke containing the compound. nih.gov Rodent models are valuable because their metabolic pathways for many drugs are often comparable to those in humans, making them suitable for preclinical research. nih.gov Animal models allow for the investigation of drug-induced behavioral and physiological effects, which can be correlated with pharmacokinetic data. nih.govnih.gov Furthermore, the use of animal models like rats and mice facilitates the collection of various biological samples under controlled conditions, which is essential for identifying and quantifying metabolites. frontiersin.org

Qualitative and Quantitative Metabolite Detection in Various Biological Matrices (e.g., non-human blood, urine, tissue)

Following administration of JWH-073 to mice, the parent compound and its metabolites have been detected in various biological matrices. In a study involving exposure of C57BL/6 mice to "Magic Gold" smoke containing JWH-073, the concentrations of the parent compound were measured in blood and brain tissue at different time points. nih.gov

As shown in the table below, high concentrations of JWH-073 were detected in both blood and brain shortly after exposure, with a significant decrease over 20 hours, indicating rapid distribution and metabolism. nih.gov

Table 1: Concentration of JWH-073 in Mouse Blood and Brain After Smoke Exposure

| Time Point | Mean Blood Concentration (ng/mL) | Mean Brain Concentration (ng/g) |

|---|---|---|

| 20 minutes | 134 ± 62 | 584 ± 163 |

| 20 hours | 4.3 (detected in 1 of 5 samples) | Not Detected |

Data from a study on C57BL/6 mice exposed to "Magic Gold" smoke. nih.gov

The detection of carboxylated metabolites of JWH-073 in urine is a key finding in metabolic studies. oup.com The formation of the N-butanoic acid metabolite is a recognized metabolic pathway for JWH-073. caymanchem.comcerilliant.com In many cases, these polar metabolites are conjugated with glucuronic acid before excretion, a phase II metabolic process that further increases their water solubility and facilitates their elimination from the body. nih.govcaymanchem.com

Comparative Analysis of Metabolic Profiles Across Different Species for Research Extrapolation

The metabolic profile of JWH-073 exhibits both similarities and differences across various species, which is a critical consideration for extrapolating research findings, particularly from animal models to humans.

Human vs. Rodent (Rat) Metabolism: In humans, the major metabolites of JWH-073 found in urine include hydroxylated and carboxylated products, which are often extensively glucuronidated. nih.govnih.gov The JWH-073 N-butanoic acid metabolite is a significant metabolite identified in human samples. caymanchem.com Studies using human liver microsomes have confirmed the formation of various hydroxylated metabolites and the subsequent carboxylation of the N-alkyl chain. uts.edu.au

In rats, pharmacokinetic studies have also detected JWH-073 and its metabolites. nih.govresearchgate.net While rats also produce hydroxylated and carboxylated metabolites, the relative abundance of specific metabolites can differ from humans. For instance, some animal studies have focused on the detection of the parent compound and its primary hydroxylated metabolites in serum. nih.govresearchgate.net The extrapolation of data from rats to humans must be done with caution, as species-specific differences in the expression and activity of metabolic enzymes, such as cytochrome P450s and UGTs, can lead to quantitative and sometimes qualitative differences in metabolite profiles. uts.edu.au

Microbial Metabolism as a Research Model: Interestingly, the fungus Cunninghamella elegans has been investigated as a model for studying the metabolism of synthetic cannabinoids, including JWH-073. nih.govuts.edu.au Research has demonstrated that C. elegans is capable of producing a wide array of Phase I metabolites of JWH-073, including those resulting from monohydroxylation, dihydroxylation, and carboxylation. nih.govuts.edu.au Remarkably, this fungus can generate many of the same metabolites found in mammals, including the major human metabolites. uts.edu.au This suggests that C. elegans can be a useful and cost-effective preliminary tool for identifying potential human metabolites of new synthetic cannabinoids, reducing the reliance on animal and human studies in the early stages of research. nih.govuts.edu.au

The comparative data underscores the importance of multi-species studies in understanding the full metabolic fate of xenobiotics like JWH-073. While rodent models provide valuable in vivo data, and microbial systems offer a practical screening platform, human-derived in vitro systems (like human liver microsomes) and analysis of human clinical samples remain the gold standard for definitively characterizing human metabolic pathways. nih.govuts.edu.au

Interactive Data Table: Comparison of JWH-073 Metabolic Pathways Across Species

| Species/System | Key Metabolic Pathways Observed | Major Metabolites Noted | Research Implications |

| Human | Hydroxylation (N-alkyl chain, indole (B1671886) ring), Carboxylation (N-alkyl chain), Glucuronidation. nih.govdshs-koeln.de | N-butanoic acid metabolite, Hydroxylated metabolites (and their glucuronides). caymanchem.comnih.gov | Gold standard for forensic and clinical identification of exposure. nih.gov |

| Rat | Hydroxylation, Carboxylation. nih.govresearchgate.net | Parent compound and hydroxylated metabolites often measured in pharmacokinetic studies. nih.gov | Useful for in vivo studies of pharmacokinetics and behavioral effects, but species differences necessitate cautious extrapolation to humans. uts.edu.aunih.gov |

| C. elegans | Monohydroxylation, Dihydroxylation, Carboxylation, Dehydrogenation. nih.govuts.edu.au | Capable of producing the majority of observed mammalian Phase I metabolites. uts.edu.au | A cost-effective and ethical model for preliminary identification of potential human metabolites. nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of Jwh 073 N Butanoic Acid Metabolite

Sample Preparation and Matrix Considerations for JWH-073 N-butanoic acid Metabolite Analysis

Effective sample preparation is critical for removing matrix interferences from complex biological samples like urine and blood, thereby enhancing the sensitivity and reliability of detection. nih.gov In urine, metabolites are often present as glucuronide conjugates, necessitating a hydrolysis step to release the free metabolite for extraction. nih.govcaymanchem.comnih.gov

| Parameter | Methodology 1 | Methodology 2 | Methodology 3 |

|---|---|---|---|

| Sample Pre-treatment | Hydrolysis with β-glucuronidase in acetate (B1210297) buffer (pH 5.0). unitedchem.com | Acid hydrolysis with HCl, followed by pH adjustment to 8-9. psu.edu | Hydrolysis with β-glucuronidase. nih.gov |

| SPE Sorbent | Polymeric (Styre Screen® HLD). unitedchem.com | Reverse-Phase (AccuBond SPE ODS-C18). psu.edu | Not specified. acs.org |

| Wash Solution(s) | 100mM Acetate buffer (pH 5); MeOH:Acetate buffer (25:75). unitedchem.com | 10% and 40% v/v acetonitrile (B52724) in water. psu.edu | Sodium acetate buffer (0.1 M, pH 5.0); Buffer with 30% acetonitrile. acs.org |

| Elution Solvent(s) | Ethyl Acetate. unitedchem.com | Acetone. psu.edu | 85%/15% Ethylacetate/Isopropyl alcohol. acs.org |

| Reported Recovery | Not specified for individual metabolite. | ~102% (for a mix of metabolites). psu.edu | Adequate for all six analytes studied. acs.org |

Liquid-Liquid Extraction (LLE) is another common technique employed for the isolation of synthetic cannabinoid metabolites. psu.edunih.gov LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For carboxylic acid metabolites, pH control is crucial for efficient extraction. A validated method for JWH-073 and its metabolites used a liquid-liquid extraction with a 1-chlorobutane:isopropyl alcohol (70:30) mixture following enzymatic hydrolysis. oup.com Supported liquid extraction (SLE), a variation of LLE where the aqueous sample is adsorbed onto a solid support, offers a more streamlined and automated workflow with good recoveries reported for synthetic cannabinoids. chromatographyonline.combiotage.com

| Parameter | Methodology 1 | Methodology 2 |

|---|---|---|

| Sample Pre-treatment | Acid hydrolysis (HCl), then basified to pH 8-9 with aqueous ammonia. psu.edu | Enzymatic hydrolysis, addition of borate (B1201080) buffer (pH 9). oup.com |

| Extraction Solvent | Chloroform. psu.edu | 1-chlorobutane:isopropyl alcohol (70:30). oup.com |

| Post-Extraction | Organic phase evaporated by nitrogen stream. psu.edu | Solvent transferred and evaporated to dryness under nitrogen. oup.com |

| Reported Recovery | Considered nearly identical to SPE for matrix compounds. psu.edu | 48% to 104% (for a panel of 32 metabolites). oup.com |

For analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization of the JWH-073 N-butanoic acid metabolite is generally not required. nih.govfuture4200.com The carboxyl functional group is sufficiently polar to be compatible with common reverse-phase LC systems, and modern electrospray ionization (ESI) sources can effectively ionize the molecule.

However, for analysis using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a necessary step. psu.edu The process converts the polar carboxylic acid group into a more volatile and thermally stable ester, improving chromatographic peak shape and preventing thermal degradation in the GC inlet.

| Derivatization Agent | Abbreviation | Procedure Example | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA | Reaction in a mixture of BSTFA and ethyl acetate at 60°C for 60 min. | psu.edu |

| Acetic Anhydride (B1165640) / Pyridine (B92270) | AC | Reaction in acetic anhydride and pyridine at 70°C for 30 min. | psu.edu |

| Trifluoroacetylation Reagents | TFA | Mentioned as a possible derivatization strategy. | psu.edu |

Chromatographic Separation Techniques for JWH-073 N-butanoic acid Metabolite

Chromatographic separation is essential to resolve the JWH-073 N-butanoic acid metabolite from other metabolites and endogenous matrix components prior to detection by mass spectrometry. chromtech.net.au

LC coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of JWH-073 metabolites in biological samples. nih.govnih.gov

Reverse-Phase (RP) Liquid Chromatography is the standard and most effective method for the separation of synthetic cannabinoid metabolites, including JWH-073 N-butanoic acid metabolite. nih.govnih.govnih.gov The non-polar stationary phase, typically C18, provides sufficient retention for the metabolite, allowing for its effective separation from more polar matrix components using a polar mobile phase. The use of columns with biphenyl (B1667301) stationary phases has also been reported, offering alternative selectivity through π-π interactions, which can be advantageous for resolving structurally similar isomers. chromtech.net.au

Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique used for the separation of highly polar compounds that are poorly retained on reverse-phase columns. While the butanoic acid metabolite is more polar than its parent compound, it is still retained effectively by RP chromatography. As such, the application of HILIC for this specific metabolite is not commonly reported in the literature, with RP methods providing the necessary performance for routine analysis.

Optimization of the stationary and mobile phases is key to achieving the necessary resolution, peak shape, and sensitivity.

Stationary Phases: The most frequently used stationary phase is C18 (octadecylsilane). nih.govoup.comnih.gov Columns packed with sub-2 µm fully porous particles or solid-core (also known as fused-core) particles are often employed to achieve high-efficiency separations and faster analysis times. oup.comsigmaaldrich.com

Mobile Phases: Mobile phases typically consist of a mixture of water and an organic solvent, usually acetonitrile or methanol (B129727), with an acidic additive. nih.govchromtech.net.au The additive, such as formic acid or acetic acid, serves to protonate the analytes, which improves chromatographic peak shape and enhances ionization efficiency in positive ion mode ESI-MS. chromtech.net.aunih.gov Gradient elution, where the proportion of the organic solvent is increased during the analytical run, is standard practice to ensure the timely elution of all target analytes. nih.govsigmaaldrich.com One study noted that using methanol in place of acetonitrile as the organic modifier led to better resolution and lower interference for certain JWH metabolites. researchgate.net

| Parameter | Methodology 1 | Methodology 2 | Methodology 3 |

|---|---|---|---|

| Column (Stationary Phase) | Agilent Zorbax Eclipse XDB-C18 (5 µm). nih.gov | Ultra Biphenyl (5 µm). chromtech.net.au | Agilent Zorbax Eclipse Plus C-18 (1.8 µm). oup.com |

| Mobile Phase A (Aqueous) | 0.1% formic acid in water. nih.gov | 0.05% acetic acid in water. chromtech.net.au | 0.2% acetic acid (used for reconstitution). oup.com |

| Mobile Phase B (Organic) | 0.1% formic acid in acetonitrile. nih.gov | 0.05% acetic acid in acetonitrile. chromtech.net.au | Methanol. oup.com |

| Flow Rate | Not specified, 10 min run time. nih.gov | 0.5 mL/min. chromtech.net.au | Not specified. oup.com |

| Elution Type | Isocratic (55% B), then wash gradient. nih.gov | Gradient. chromtech.net.au | Gradient. oup.com |

Gas Chromatography (GC) Method Development (where appropriate for specific derivatives)

While liquid chromatography is more common for the analysis of JWH-073 metabolites due to their polarity, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be employed, particularly after appropriate derivatization. unodc.org The carboxyl group of the JWH-073 N-butanoic acid metabolite makes it non-volatile. Therefore, a derivatization step, such as silylation or methylation, is required to increase its volatility and thermal stability for GC analysis.

The development of a GC-MS method involves optimizing several parameters:

Derivatization Reaction: Selecting the appropriate derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane) and optimizing reaction conditions (temperature, time) are crucial for complete conversion of the analyte to its volatile derivative.

GC Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used to achieve good chromatographic separation.

Temperature Program: A programmed temperature ramp is optimized to ensure adequate separation from other matrix components and potential interferences while providing sharp, symmetrical peaks for the derivatized metabolite.

Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column, thereby enhancing sensitivity.

Once a suitable GC method is developed, the mass spectrometer is used for detection and identification, typically in scan mode to compare the resulting mass spectrum with a reference library for confirmation. unodc.org

Mass Spectrometric Detection and Identification of JWH-073 N-butanoic acid Metabolite

Mass spectrometry is the cornerstone for the selective and sensitive detection of synthetic cannabinoid metabolites. scispace.com Its coupling with chromatographic techniques provides the high degree of certainty required in forensic analysis.

Tandem Mass Spectrometry (LC-MS/MS) for Selective Reaction Monitoring (SRM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for the quantification of JWH-073 N-butanoic acid metabolite in biological matrices like urine and blood. researchgate.netnih.gov The high selectivity and sensitivity of this method are achieved through Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). fda.gov.tw In SRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process drastically reduces chemical noise and matrix interference.

For JWH-073 N-butanoic acid metabolite, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The following table details the characteristic SRM transitions used for its identification and quantification. The deuterated internal standard (JWH-073 N-butanoic acid metabolite-d5) is monitored using its corresponding mass-shifted transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| JWH-073 N-butanoic acid metabolite | 358 | 155 | Quantifier |

| JWH-073 N-butanoic acid metabolite | 358 | 127 | Qualifier |

| Data derived from a method for determining synthetic cannabinoids in urine. fda.gov.tw |

The choice of ionization source is critical for converting the analyte from the liquid phase into gas-phase ions. For polar, non-volatile compounds like the JWH-073 N-butanoic acid metabolite, Electrospray Ionization (ESI) is the preferred method. scribd.com ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for quantitative analysis using SRM.

Optimization of ESI source parameters is essential to maximize the ion signal of the target analyte. Key parameters include:

Capillary Voltage: Optimized to ensure efficient ionization and ion transfer.

Nebulizing Gas Pressure: Affects the droplet size and solvent evaporation.

Drying Gas Flow and Temperature: Crucial for desolvation of the ESI droplets to release the analyte ions.

Source Temperature: Maintained at an optimal level to facilitate desolvation without causing thermal degradation of the analyte.

While less common for this specific metabolite, Atmospheric Pressure Chemical Ionization (APCI) could also be considered. APCI is generally more suitable for less polar compounds than ESI but can be an alternative if matrix effects suppress the ESI signal.

Definitive identification of the JWH-073 N-butanoic acid metabolite relies on the analysis of its fragmentation pattern. This is achieved through Collision-Induced Dissociation (CID) within the mass spectrometer's collision cell. scispace.com When the selected precursor ion (m/z 358) collides with an inert gas (e.g., argon), it breaks apart into characteristic product ions.

The fragmentation of the JWH-073 N-butanoic acid metabolite typically involves the cleavage of the amide bond and fragmentation of the indole (B1671886) structure. The major product ions observed are:

m/z 155: Corresponds to the naphthoyl moiety [C₁₀H₇CO]⁺. This is a highly stable and abundant fragment, often used as the quantifier ion in SRM methods. fda.gov.tw

m/z 127: Corresponds to the naphthalene (B1677914) cation [C₁₀H₇]⁺, resulting from the loss of carbon monoxide from the m/z 155 fragment. This ion serves as a qualifier, and the consistent ratio between the quantifier and qualifier ions provides a high level of confidence in the identification. fda.gov.tw

The generation of a full product ion spectrum and its comparison to a reference standard or a spectral library provides unequivocal structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Untargeted Screening and Confirmation

High-Resolution Mass Spectrometry (HRMS) has become an invaluable tool in forensic toxicology for both untargeted screening and confirmation of novel psychoactive substances and their metabolites. scispace.com Unlike tandem quadrupole instruments that have nominal mass resolution, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically <5 ppm error), allowing for the determination of the elemental composition.

Two of the most common HRMS platforms used in forensic analysis are Quadrupole-Time-of-Flight (QTOF) and Orbitrap mass analyzers. Both technologies are capable of providing the high mass accuracy and resolution needed to analyze complex samples.

QTOF Mass Spectrometry: This hybrid instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. It allows for the acquisition of full-scan MS and MS/MS spectra with high mass accuracy. For JWH-073 N-butanoic acid metabolite (formula: C₂₃H₁₉NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is 358.1438. A QTOF analyzer can measure this mass with high precision, enabling the confident assignment of the elemental formula. caymanchem.comscispace.com

Orbitrap Mass Spectrometry: The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their orbital motion, which is related to their m/z ratio. This technology delivers very high resolution and mass accuracy. In an untargeted screening approach, data from an Orbitrap instrument can be retrospectively mined for the presence of suspected compounds, like the JWH-073 N-butanoic acid metabolite, by extracting the accurate mass chromatogram.

The use of HRMS provides a significant advantage by allowing for the identification of unexpected metabolites and for building comprehensive spectral libraries that aid in future investigations. scispace.com

Isotopic Pattern Matching and Elemental Composition Determination

The identification of metabolites like JWH-073 N-butanoic acid relies heavily on high-resolution mass spectrometry (HRMS). This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. scispace.com By analyzing the precise mass of the molecular ion, analysts can generate a chemical formula, such as C23H19NO3 for the JWH-073 N-butanoic acid metabolite. scispace.com

Furthermore, the isotopic pattern of the compound provides an additional layer of confirmation. The natural abundance of isotopes like Carbon-13 results in a predictable pattern of peaks (M+1, M+2, etc.) for any given elemental formula. HRMS instruments can resolve these isotopic peaks, and software can compare the measured pattern to the theoretical pattern for a proposed formula. scispace.com This isotopic pattern matching is a powerful tool for confirming the identity of a detected analyte. scispace.com

When using the deuterated internal standard, JWH-073 N-butanoic acid metabolite-d5, the mass difference between the analyte and the standard is distinct. The precursor ion (Q1) for the native metabolite is observed at m/z 358.2, while the d5-labeled standard is found at m/z 363.1. chromservis.euwindows.net This mass shift of 5 Daltons corresponds to the replacement of five protons with five deuterium (B1214612) atoms, a key feature used in isotope dilution techniques.

Application of JWH-073 N-butanoic acid metabolite-d5 as an Internal Standard in Quantitative Analysis

The deuterated compound, JWH-073 N-butanoic acid metabolite-d5, is widely utilized as an internal standard in quantitative analytical methods for detecting its non-deuterated counterpart in biological samples. oup.comuni-freiburg.deoup.comunodc.org Its chemical structure and properties are nearly identical to the target analyte, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic separation. chromservis.euwindows.net

Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard for quantitative analysis in forensic toxicology and clinical chemistry. The technique involves adding a known quantity of an isotopically labeled standard, in this case, JWH-073 N-butanoic acid metabolite-d5, to the unknown sample at the beginning of the analytical process. oup.comoup.com

Because the internal standard and the target analyte are chemically identical, they experience the same potential losses during sample preparation and the same ionization effects (suppression or enhancement) within the mass spectrometer's ion source. The mass spectrometer can differentiate between the analyte (e.g., m/z 358.2) and the heavier internal standard (e.g., m/z 363.1). chromservis.euwindows.net Quantification is based on the ratio of the analyte's signal response to the internal standard's signal response. This ratio is then compared to a calibration curve to determine the analyte's concentration. This ratiometric approach effectively cancels out variations in sample handling and matrix effects, leading to high precision and accuracy.

To perform quantification, a calibration curve is constructed. This involves preparing a series of calibrator samples with known concentrations of the target analyte (JWH-073 N-butanoic acid metabolite) and a constant concentration of the internal standard (JWH-073 N-butanoic acid metabolite-d5). These calibrators are analyzed, and a curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

The relationship between the concentration and the instrument response is assessed for linearity. oup.comnih.gov A linear regression model is typically applied to the data points. The quality of the fit is evaluated by the coefficient of determination (R²), which should ideally be close to 1.000. For synthetic cannabinoid analysis, R² values are often required to be above 0.985 or 0.99. oup.commdpi.com Some screening methods may use a single-point calibrator for semi-quantitative purposes, but full quantitative validation requires a multi-point curve. oup.com

A critical step in method validation is assessing interference from the biological matrix (e.g., urine, blood). oup.comoup.com This is often done by analyzing multiple blank matrix samples from different sources to see if any endogenous components produce a signal at the retention time and mass transition of the analyte. oup.com

In the analysis of the JWH-073 N-butanoic acid metabolite, some studies have reported that the primary multiple reaction monitoring (MRM) transition (358→155) can show interference from the urine matrix itself. oup.comoup.com In such cases, a secondary, more specific transition (358→127) was used to ensure accurate identification and quantification. oup.com

The use of the co-eluting, isotopically labeled internal standard (JWH-073 N-butanoic acid metabolite-d5) is essential for evaluating and compensating for matrix effects. Since the standard and analyte are affected nearly identically by ion suppression or enhancement, the ratio of their signals remains constant, thus ensuring the accuracy of the quantitative result even in complex biological matrices. oup.com Studies have confirmed that methods using this approach can be free of significant matrix interference. oup.com

Method Validation and Quality Control for JWH-073 N-butanoic acid Metabolite Analysis

Comprehensive method validation is required to ensure that an analytical procedure is reliable, accurate, and fit for its intended purpose. This involves evaluating several key performance characteristics. oup.comnih.gov

Linearity and Dynamic Range: This defines the concentration range over which the method provides accurate and precise results. The dynamic range is bounded by the lower limit of quantitation (LOQ) and the upper limit of linearity (ULOL). nih.gov For synthetic cannabinoid metabolites, including the JWH-073 N-butanoic acid metabolite, a typical linear range is from 1.00 to 100 ng/mL. oup.com Newer high-resolution mass spectrometry instruments can offer an extended dynamic range. scispace.com

Sensitivity (LOD/LOQ): Sensitivity refers to the smallest amount of the analyte that can be reliably detected and quantified.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be distinguished from background noise, but not necessarily quantified with acceptable precision.

The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For many methods, the LOD and LOQ for the JWH-073 N-butanoic acid metabolite are established at the same concentration, often the lowest point on the calibration curve. oup.com

The table below summarizes findings on these parameters from various research studies.

| Parameter | Reported Value/Range | Matrix | Source Citation |

| Linearity Range | 1.00 - 100 ng/mL | Urine | oup.com |

| 0.25 - 10.0 ng/mL (validation points) | Urine | nih.gov | |

| LOD/LOQ | 1.00 ng/mL | Urine | oup.com |

| LOQ | 0.01 - 0.1 ng/mL | Urine | mdpi.com |

| Correlation Coefficient (R²) | > 0.985 | Urine | oup.com |

| 0.993 - 0.999 | Urine | mdpi.com |

Assessment of Accuracy, Precision, and Recovery Across Analytical Batches

The reliability and validity of any analytical method intended for the quantification of JWH-073 N-butanoic acid metabolite hinge on the rigorous assessment of its accuracy, precision, and recovery. These parameters are meticulously evaluated across multiple analytical batches to ensure consistent performance over time and with different sample matrices.

Accuracy , defined as the closeness of a measured value to a known true value, is typically expressed as a percentage of bias or error. For the analysis of JWH-073 N-butanoic acid metabolite, accuracy is determined by analyzing quality control (QC) samples at various concentrations within the linear range of the assay. In a study developing a fast, specific, and robust UPLC-MS/MS method for the detection and quantification of JWH-073 and its metabolites in blood and urine, the intra-assay and inter-assay accuracy were found to be within a coefficient of variation (CV) of less than 10%. nih.gov Another comprehensive analysis of 32 synthetic cannabinoids reported intraday and interday accuracy to be within ±20% error, which is an acceptable limit in many forensic toxicology laboratories.

Precision refers to the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-assay (repeatability) and inter-assay (intermediate precision). For the analysis of JWH-073 N-butanoic acid metabolite, a validated UPLC-MS/MS method demonstrated intra-assay and inter-assay precision with a CV of less than 10%. nih.gov In a broader study encompassing numerous synthetic cannabinoid metabolites, the inter-day imprecision was reported to be between 4.3% and 13.5% CV. nih.gov

Recovery is the efficiency of the entire analytical process, from sample extraction to detection. It is determined by comparing the analytical response of an analyte in an extracted sample to the response of a pure standard of the same concentration. For the quantification of JWH-073 N-butanoic acid metabolite, a validated method using solid-phase extraction (SPE) followed by UPLC-MS/MS analysis showed a recovery rate of 75-95%. nih.gov Another study reported recovery for a wide range of synthetic cannabinoids, including metabolites, to be between 48% and 104%.

The following data tables summarize the findings on accuracy, precision, and recovery from various studies.

Table 1: Accuracy and Precision Data for JWH-073 N-butanoic acid metabolite Analysis

| Parameter | Acceptance Criteria | Reported Value | Reference |

|---|---|---|---|

| Intra- and Inter-Assay Accuracy | CV < 15% | CV < 10% | nih.gov |

| Intraday and Interday Accuracy | ± 20% error | Within acceptable limits | |

| Inter-day Analytical Recovery (Bias) | - | 88.3–112.2% | nih.gov |

| Intra- and Inter-Assay Precision | CV < 15% | CV < 10% | nih.gov |

| Interday Precision (RSD) | ± 15% | Within acceptable limits | |

| Inter-day Imprecision | - | 4.3–13.5% CV | nih.gov |

Table 2: Recovery Data for JWH-073 N-butanoic acid metabolite Analysis

| Extraction Method | Matrix | Recovery Rate | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Blood and Urine | 75-95% | nih.gov |

| Liquid-Liquid Extraction | Urine | 48-104% | |

| Protein Precipitation and SPE | Urine | 53-95% | nih.gov |

Robustness and Ruggedness Testing of Developed Analytical Methods

The robustness and ruggedness of an analytical method are critical parameters that ensure its reliability and transferability. These tests are designed to challenge the method by introducing deliberate, small variations in its operational parameters and assessing the impact on the analytical results.

Robustness testing evaluates the capacity of a method to remain unaffected by minor, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For the analysis of JWH-073 N-butanoic acid metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS), several parameters are typically investigated during robustness testing. These can include:

Mobile Phase Composition: Variations in the percentage of the organic and aqueous phases (e.g., ± 2% of the organic solvent content) are introduced to assess the effect on retention time and peak shape. For instance, a study might evaluate the impact of changing the acetonitrile concentration in the mobile phase. mdpi.com

Mobile Phase pH: The pH of the aqueous portion of the mobile phase can be slightly altered to determine its effect on the ionization and retention of the acidic JWH-073 N-butanoic acid metabolite.

Flow Rate: The flow rate of the mobile phase through the analytical column is varied (e.g., ± 5% of the set flow rate) to check for any significant changes in chromatographic resolution and retention times. researchgate.net

Column Temperature: The temperature of the column oven is adjusted (e.g., ± 5 °C) to evaluate its influence on the separation of analytes.

Different Batches of Analytical Columns: The method is tested with columns from different manufacturing lots to ensure consistent performance.

A method is considered robust if the results of the analysis remain within acceptable limits of precision and accuracy despite these small, deliberate changes. For example, a study on the analysis of various cannabinoids demonstrated the robustness of their method by analyzing clotted versus non-clotted blood samples and finding that the method could still provide reliable results.

Ruggedness testing, often considered a form of inter-laboratory robustness testing, assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. These conditions can include:

Different Analysts: The method is performed by multiple analysts to ensure that the results are not operator-dependent.

Different Instruments: The analysis is carried out on different LC-MS/MS systems, potentially from different manufacturers, to verify the transferability of the method.

Different Days: The analysis is conducted on different days to account for day-to-day variations in environmental conditions and instrument performance.

Different Laboratories: In its most comprehensive form, ruggedness is evaluated by transferring the method to another laboratory to confirm that it can be successfully implemented and produce comparable results.

A validated method for JWH-073 and its metabolites was described as "robust," indicating that it likely underwent such testing to ensure its suitability for routine use in forensic toxicology. nih.gov The successful application of an analytical method to a large number of authentic samples over a significant period, as was the case with the analysis of 2596 samples for JWH-073 metabolites, provides strong evidence of its ruggedness. nih.gov

The table below outlines typical parameters evaluated during robustness and ruggedness testing of an LC-MS/MS method for JWH-073 N-butanoic acid metabolite.

Table 3: Parameters for Robustness and Ruggedness Testing

| Test | Parameter Varied | Purpose |

|---|---|---|

| Robustness | Mobile Phase Composition | Assess impact on retention time and peak shape |

| Mobile Phase pH | Evaluate effect on ionization and retention | |

| Flow Rate | Check for changes in resolution and retention | |

| Column Temperature | Determine influence on separation | |

| Different Column Batches | Ensure consistent column performance | |

| Ruggedness | Different Analysts | Verify operator independence |

| Different Instruments | Confirm method transferability | |

| Different Days | Account for daily variations | |

| Different Laboratories | Ensure inter-laboratory reproducibility |

Forensic and Toxicological Research Applications of Jwh 073 N Butanoic Acid Metabolite Detection

Post-Mortem Forensic Analysis for Documentation of JWH-073 Exposure in Research Samples

In post-mortem investigations, identifying the substances an individual was exposed to is a primary objective. Synthetic cannabinoids like JWH-073 are often implicated in forensic casework. nih.govoup.com Because parent compounds can be rapidly metabolized and cleared from the body, the detection of their metabolites in post-mortem specimens is essential for documenting exposure. oup.compsu.edu

Detection and Distribution in Various Biological Matrices (e.g., post-mortem blood, urine, hair, oral fluid, tissue)

The JWH-073 N-butanoic acid metabolite, along with the parent compound, has been identified in a variety of biological matrices. The distribution and concentration can vary significantly depending on the sample type.

Post-Mortem Blood: The parent compound JWH-073 has been detected in post-mortem whole blood in numerous forensic cases. researchgate.net In one study of 45 post-mortem blood cases, 18 were positive for JWH-018 and/or JWH-073, with concentrations of JWH-073 ranging from 0.1 to 68.3 ng/mL. researchgate.netnih.govoup.com Validated methods for the quantification of JWH-073 and its N-butanoic acid metabolite in blood have been established with limits of detection around 0.08-0.13 ng/mL. nih.gov

Urine: Urine is a primary matrix for detecting synthetic cannabinoid metabolites due to higher concentrations and longer detection windows compared to blood. oup.com The JWH-073 N-butanoic acid metabolite is an expected urinary metabolite, formed by the carboxylation of the N-alkyl chain. caymanchem.com Studies have shown that this metabolite can be detected in urine for extended periods, with one study reporting detection for 11 to 25 days after use. oup.com It is often found conjugated with glucuronic acid. caymanchem.comnih.govnih.gov

Hair: Hair analysis provides a long-term history of substance exposure. An analytical method for detecting JWH-073 and its metabolites in hair using UHPLC-MS-MS has been developed. researchgate.net In a study conducted on rats, the JWH-073 N-carboxylic acid metabolite was identified as the major metabolite in hair. researchgate.net While the parent compound JWH-073 was detected in authentic human hair samples from suspected users, the N-butanoic acid metabolite has also been successfully identified in rat hair. researchgate.net

Oral Fluid and Tissue: While research is more extensive for blood, urine, and hair, the analysis of oral fluid and various tissues is also relevant in post-mortem toxicology. The principles of metabolite detection apply to these matrices as well, though specific data on the distribution of the JWH-073 N-butanoic acid metabolite in these samples is less commonly reported. The rapid metabolism of the parent compound makes metabolite detection in any available tissue a valuable tool.

Table 1: Detection of JWH-073 and its N-butanoic acid Metabolite in Biological Matrices

| Biological Matrix | Analyte Detected | Reported Concentration / Detection Window | Reference |

|---|---|---|---|

| Post-Mortem Blood | JWH-073 (Parent Compound) | 0.1–68.3 ng/mL | researchgate.netnih.gov |

| Urine | JWH-073 N-butanoic acid metabolite | Positive for 11-25 days post-use | oup.com |

| Hair | JWH-073 (Parent Compound) & N-butanoic acid metabolite | Detected in authentic human and rat hair samples | researchgate.net |

Challenges in Interpreting Analytical Findings in Complex Forensic Case Samples

Interpreting the presence of JWH-073 metabolites in forensic samples is not without its challenges.

Metabolic Crossover: Structurally similar synthetic cannabinoids can produce identical metabolites. For instance, the metabolism of JWH-018 can be demethylated to form JWH-073, which is then further metabolized. nih.govcapes.gov.br This means the detection of JWH-073 metabolites could indicate exposure to either JWH-018 or JWH-073, complicating the identification of the specific parent compound ingested. oup.comnih.gov

Lack of Correlation to Effects: While blood concentrations of a parent drug can sometimes be used to estimate impairment, this is exceedingly difficult for synthetic cannabinoids. There is limited data correlating specific blood levels of JWH-073 or its metabolites to the pharmacological effects. oup.com

Post-mortem Redistribution: The phenomenon of post-mortem redistribution, where drugs can diffuse from areas of high concentration (like the liver or lungs) into the blood after death, can alter the concentrations found in post-mortem samples. This can complicate the interpretation of whether the measured blood concentration reflects the level at the time of death.

Emergence of New Analogs: The constant emergence of new synthetic cannabinoid analogs means that a metabolite detected in a sample might originate from a new, uncharacterized parent compound. nih.gov This requires constant updating of analytical methods and careful interpretation of results, emphasizing the need for comprehensive metabolite profiling rather than targeting only a few known biomarkers. nih.gov

Prevalence Studies of JWH-073 N-butanoic acid in Research and Seized Materials

Tracking the prevalence of synthetic cannabinoids and their metabolites is crucial for understanding public health trends and informing law enforcement and forensic laboratories.

Epidemiological Trends in Synthetic Cannabinoid Metabolite Detection in Research Datasets (Non-Clinical)

Epidemiological data on synthetic cannabinoid use often comes from the analysis of seized materials and data from forensic laboratory information systems. After the initial identification of compounds like JWH-018 in herbal mixtures, JWH-073 quickly emerged as a replacement when the former was scheduled. nih.govoup.com

Data from U.S. federal databases (STRIDE/STARLiMS and NFLIS) show a clear trend for the parent compound JWH-073. Detections rose sharply after its introduction, peaking in 2011, and then declined as it was replaced by newer generations of synthetic cannabinoids. usdoj.gov This pattern highlights the fast-paced evolution of the illicit drug market. While these databases primarily track the parent compounds in seized materials, the prevalence of the parent drug is a direct indicator of the potential for its metabolites to be present in the user population.

Table 2: Identified Exhibits of JWH-073 in U.S. Forensic Laboratories (2009-2018)

| Year | Number of JWH-073 Exhibits Identified |

|---|---|

| 2009 | 2 |

| 2010 | Data not specified, but increased |

| 2011 | 574 |

| 2012 | 131 |

| 2016 | 3 |

| 2017 | 4 |

| 2018 | 6 |

Source: DEA, data from STRIDE/STARLiMS and NFLIS usdoj.gov

Identification of JWH-073 Metabolites in Suspect Materials for Chemical Profiling

Typically, illicit "Spice" or "K2" products consist of a parent synthetic cannabinoid, like JWH-073, sprayed onto plant material. psu.eduusdoj.gov The direct detection of metabolites like the N-butanoic acid metabolite in the seized product itself is unlikely, as these are products of in-vivo metabolism.

However, the chemical profiling of seized materials is critical. Identifying the parent compound allows laboratories to predict which metabolites, such as the N-butanoic acid metabolite, should be targeted in biological samples to confirm use. nih.gov Furthermore, the identification of impurities, degradation products, or unreacted precursors in a seized sample can help in linking different batches of the product, tracing distribution networks, and understanding the synthesis methods used by clandestine laboratories.

Utility of Metabolite Profiling in Identifying the Parent Compound JWH-073 Presence for Research Purposes

Metabolite profiling is a cornerstone of confirming synthetic cannabinoid exposure for research and forensic purposes. The parent compounds are often extensively metabolized, and their detection window in biological fluids like blood and urine can be very short. psu.eduwikipedia.org In contrast, metabolites are often present at higher concentrations and for longer durations. oup.com

The detection of the JWH-073 N-butanoic acid metabolite is a reliable biomarker indicating that a research subject was exposed to a compound that produces this metabolic byproduct. nih.govnih.gov In many cases, the metabolite may be the only evidence of exposure found, particularly in urine samples collected days after use. oup.com

Therefore, analytical methods for research and forensic toxicology are designed to detect a panel of metabolites. nih.govnih.gov The presence of the JWH-073 N-butanoic acid metabolite, especially in conjunction with other related metabolites like the N-(4-hydroxybutyl) metabolite, provides a strong basis for concluding that exposure to the parent compound, JWH-073, has occurred. nih.gov The use of deuterated internal standards like JWH-073 N-butanoic acid metabolite-d5 is indispensable in these methods to achieve the necessary accuracy and precision for definitive identification and quantification. caymanchem.comnih.gov

Current Limitations and Future Directions in Forensic Analytical Chemistry for JWH-073 Metabolites

The detection of synthetic cannabinoids and their metabolites, including those of JWH-073, presents ongoing challenges for the forensic toxicology community. numberanalytics.comcfsre.orgcfsre.org The continuous evolution of these designer drugs necessitates constant adaptation in analytical methodologies. nih.govnih.gov This section outlines the primary limitations currently faced in the forensic analysis of JWH-073 metabolites and explores the future directions of research aimed at overcoming these hurdles.

Current Limitations

A significant challenge in the detection of synthetic cannabinoids is their rapid and extensive metabolism within the body. numberanalytics.comnih.gov Parent compounds like JWH-073 are often present at very low to undetectable concentrations in biological samples shortly after use. numberanalytics.com Consequently, forensic analysis relies heavily on the identification of metabolites, such as JWH-073 N-butanoic acid. However, these metabolites are also typically found at very low concentrations, demanding highly sensitive analytical techniques. numberanalytics.comnih.gov

Another major limitation is the potential for metabolic overlap between different synthetic cannabinoids. researchgate.netoup.com For instance, studies have shown that the consumption of JWH-018 can lead to the excretion of JWH-073 metabolites, which could occur through metabolic demethylation. researchgate.net This creates ambiguity in identifying the specific parent compound consumed, complicating the interpretation of toxicological findings.

The biological matrix in which the metabolites are tested, such as blood, urine, or hair, can introduce significant analytical challenges known as matrix effects. nih.gov These effects can interfere with the detection and accurate quantification of target analytes. Furthermore, the stability of synthetic cannabinoids in stored biological samples is a concern, as some parent compounds can degrade into their metabolites over time, potentially leading to interpretative issues. nih.gov

Finally, the sheer diversity of synthetic cannabinoids and their rapid emergence on the illicit market means that certified reference materials for all possible metabolites are not always available. nih.govnih.gov This lack of standards can hinder the validation of analytical methods and the definitive confirmation of metabolite identity. Routine toxicological screening methods may also be ineffective in detecting these new and constantly changing compounds. nih.gov

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for JWH-073 and its Metabolites in Forensic Samples

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method |

|---|---|---|---|---|

| JWH-073 | Blood | 0.08 - 0.13 | 0.11 - 0.17 | UPLC-MS/MS |

| JWH-073 N-butanoic acid | Blood | 0.08 - 0.13 | 0.11 - 0.17 | UPLC-MS/MS |

| JWH-073 | Urine | 0.08 - 0.13 | 0.11 - 0.17 | UPLC-MS/MS |

| JWH-073 N-butanoic acid | Urine | 0.08 - 0.13 | 0.11 - 0.17 | UPLC-MS/MS |

| JWH-073 | Plasma | ~0.01 | 0.03 | LC-MS/MS |

| 3-OH JWH-073 | Plasma | ~0.01 | 0.03 | LC-MS/MS |

| JWH-073 | Urine | ~0.003 | 0.01 | LC-MS/MS |

| 3-OH JWH-073 | Urine | ~0.003 | 0.01 | LC-MS/MS |

| JWH-073-COOH | Urine | - | 0.1 | UPLC-MS-MS |

This table is generated from data found in multiple research articles. nih.govtandfonline.comoup.com

Future Directions

To address the existing limitations, the field of forensic analytical chemistry is moving towards more advanced and sophisticated technologies. The use of high-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is becoming increasingly crucial. cfsre.orgnih.govoup.com These powerful techniques allow for the non-targeted screening of a wide range of compounds and can help in identifying novel metabolites for which reference standards may not yet exist. ojp.gov HRMS also enables retrospective data analysis, where previously collected data can be re-examined for newly identified substances. oup.comojp.gov

There is a concerted effort to develop and validate highly sensitive methods capable of detecting the trace concentrations of synthetic cannabinoid metabolites. nih.govtandfonline.comoup.com This includes optimizing sample preparation techniques to minimize matrix effects and improve recovery. nih.govnih.gov

A key area of future research is the comprehensive characterization of the metabolic pathways of new synthetic cannabinoids. numberanalytics.comnih.gov By understanding how these compounds are metabolized, forensic scientists can predict and identify the most suitable and stable marker metabolites for detection. This will aid in distinguishing between the use of closely related parent compounds. nih.gov

The exploration of alternative biological matrices, such as hair, is also a promising direction. nih.gov Hair analysis can provide a much longer window of detection for drug use compared to blood or urine. nih.gov Continued research in this area will help to establish standardized methods for the analysis of JWH-073 metabolites in these alternative samples.

Ultimately, addressing the challenges posed by synthetic cannabinoids will require ongoing research and the development of new analytical strategies. numberanalytics.com The establishment of comprehensive spectral libraries for new compounds and their metabolites will be essential for their rapid identification in forensic casework. ojp.gov

Table 2: Summary of Challenges and Future Strategies in JWH-073 Metabolite Analysis

| Current Limitations | Future Directions |

|---|---|

| Rapid metabolism and low analyte concentrations. numberanalytics.comnih.gov | Increased use of high-resolution mass spectrometry (HRMS). nih.govoup.com |

| Overlapping metabolic profiles with other synthetic cannabinoids. researchgate.netoup.com | Continued research into unique and stable metabolite biomarkers. nih.gov |

| Analytical interference from biological matrix effects. nih.gov | Development of more robust and sensitive analytical methods. nih.govtandfonline.com |

| Lack of certified reference materials for all metabolites. nih.govnih.gov | Creation of comprehensive, up-to-date spectral libraries. ojp.gov |

| Instability of parent compounds in stored samples. nih.gov | Exploration of alternative matrices like hair for longer detection windows. nih.gov |

| Ineffectiveness of standard screening panels for new compounds. nih.gov | Retrospective analysis of archived HRMS data. oup.comojp.gov |

Emerging Research Areas and Future Perspectives on Jwh 073 N Butanoic Acid Metabolite

Development of Novel Analytical Approaches for Enhanced Specificity and High-Throughput Analysis

The detection of JWH-073 and its metabolites, particularly the N-butanoic acid derivative, is critical in forensic and clinical toxicology. Research has focused on developing robust, sensitive, and high-throughput analytical methods. The primary technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. nih.govcapes.gov.brspringernature.com

Researchers have developed and validated methods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous quantification of JWH-073 N-butanoic acid and other related metabolites in blood and urine. nih.govoup.com These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the complex biological matrix. nih.govpsu.eduresearchgate.net To ensure accuracy, deuterated internal standards, such as JWH-073 N-butanoic acid metabolite-d5, are frequently used. cerilliant.com

Recent advancements aim to simplify and accelerate sample processing. One such approach is a "dilute-and-shoot" method, which avoids time-consuming extraction steps, thereby increasing sample throughput, a crucial factor for routine screening. nih.govcapes.gov.br These high-throughput methods are validated to ensure they meet stringent criteria for linearity, precision, accuracy, and have low limits of detection (LOD) and quantification (LOQ), often in the sub-nanogram per milliliter range. nih.govresearchgate.netnih.gov

Table 1: Comparison of Analytical Methods for JWH-073 N-butanoic acid Metabolite

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |

| Matrix | Blood, Urine | Urine | Urine |

| Sample Prep | Solid-Phase Extraction (SPE) nih.gov | Dilute-and-Shoot nih.gov | Enzymatic Hydrolysis & LLE oup.com |

| Linearity | 0.1-50 ng/mL nih.gov | Not Specified | 0.1-10 ng/mL oup.com |

| LOD | 0.08-0.13 ng/mL nih.gov | Not Specified | 0.01-0.5 ng/mL oup.com |

| LOQ | 0.1-0.17 ng/mL nih.gov | 0.1 ng/mL oup.com | Not Specified |

| Internal Standard | JWH-018-COOH-d4 oup.com | Not Specified | Deuterated Analogs oup.com |

Identification and Characterization of Minor or Novel Biotransformation Products of JWH-073

While JWH-073 N-butanoic acid is a major urinary metabolite, comprehensive understanding of JWH-073's biotransformation requires the identification of other, less abundant metabolic products. oup.com In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways. nih.gov

The primary metabolic routes for JWH-073 involve oxidative metabolism (Phase I) followed by glucuronidation (Phase II). nih.govnih.gov Phase I biotransformations include hydroxylation at various positions on the indole (B1671886) ring, naphthalene (B1677914) moiety, and the N-butyl side chain. psu.edunih.gov Oxidation of the terminal methyl group of the butyl chain leads to the formation of a primary alcohol (JWH-073 N-(4-hydroxybutyl) metabolite), which is then further oxidized to the corresponding carboxylic acid, the JWH-073 N-butanoic acid metabolite. nih.govcerilliant.com

In addition to this primary pathway, other minor metabolites have been identified. These include monohydroxylated derivatives where the hydroxyl group is located at the ω-1 position of the alkyl chain (JWH-073 N-(3-hydroxybutyl) metabolite) or on the indole and naphthalene rings. nih.govcaymanchem.com Some studies have also detected metabolites resulting from N-dealkylation. psu.edu The identification of these minor products provides a more complete metabolic profile, which can be crucial for confirming JWH-073 use, especially when concentrations of the major metabolite are low. nih.gov Interestingly, studies have shown that some of these hydroxylated metabolites retain significant biological activity at cannabinoid receptors. frontiersin.orgosti.govresearchgate.netnih.gov

Table 2: Identified Biotransformation Products of JWH-073

| Metabolite Name | Metabolic Pathway | Reference |

| JWH-073 N-butanoic acid | Side-chain oxidation | nih.govoup.com |

| JWH-073 N-(4-hydroxybutyl) metabolite | Side-chain hydroxylation (ω) | nih.govcerilliant.com |

| JWH-073 N-(3-hydroxybutyl) metabolite | Side-chain hydroxylation (ω-1) | cerilliant.comnih.govcaymanchem.com |

| Monohydroxylated indole moiety metabolites | Aromatic hydroxylation | psu.edunih.gov |

| Monohydroxylated naphthalene moiety metabolites | Aromatic hydroxylation | nih.gov |

| N-dealkylated metabolites | N-dealkylation | psu.edu |

| Glucuronide conjugates | Phase II conjugation | nih.gov |

Inter-laboratory Harmonization and Proficiency Testing Initiatives for JWH-073 Metabolite Analysis

The proliferation of synthetic cannabinoids and the diversity of analytical methods used for their detection necessitate robust quality assurance programs. Inter-laboratory harmonization and proficiency testing (PT) are essential for ensuring that results for JWH-073 metabolites are reliable, accurate, and comparable across different forensic and clinical laboratories.

These initiatives involve distributing standardized, reference samples containing known concentrations of target analytes, like the JWH-073 N-butanoic acid metabolite, to participating laboratories. The labs analyze the samples using their own in-house methods and report their findings. The results are then compared to the established reference values and to the results from other laboratories. This process helps identify potential analytical biases, assess the accuracy and precision of different methods, and encourages the standardization of best practices. nih.gov

While specific PT schemes exclusively for JWH-073 N-butanoic acid metabolite are part of broader programs for synthetic cannabinoids, the data generated are vital. They highlight the need for certified reference materials (CRMs) for both the metabolite and its deuterated internal standard to ensure accurate calibration and quantification. cerilliant.comsigmaaldrich.com Consistent performance in PT schemes demonstrates a laboratory's competence and the robustness of its analytical procedures for detecting these substances.

Bioanalytical Method Development for Non-Traditional Sample Types in Research Contexts